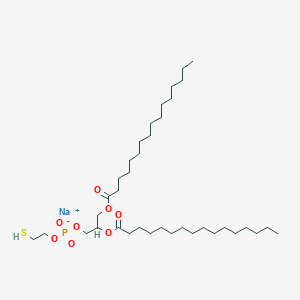
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylicacid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] typically involves multi-step organic reactions. One common method includes the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst such as Pd(PPh3)2Cl2 and a base like K2CO3 in a solvent mixture of dimethoxyethane, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the nitro or chloro positions.
科学的研究の応用
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] involves its interaction with molecular targets in biological systems. For instance, it has been shown to inhibit the enzyme salicylate synthase MbtI in Mycobacterium tuberculosis, which is crucial for the biosynthesis of siderophores that facilitate iron acquisition . This inhibition disrupts iron homeostasis, thereby impairing the bacteria’s ability to establish and maintain infection.
類似化合物との比較
Similar Compounds
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Shares a similar furan-carboxylic acid structure but lacks the benzotriazole moiety.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom instead of a methyl group, which can alter its chemical properties and biological activity.
Uniqueness
The uniqueness of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] lies in its dual functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to interfere with iron homeostasis in bacteria makes it a promising candidate for developing new antimicrobial agents.
特性
分子式 |
C25H19N5O4 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
N-[5-(benzotriazol-2-yl)-2-methylphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-15-7-8-17(29-27-20-5-3-4-6-21(20)28-29)14-22(15)26-25(31)24-12-11-23(34-24)19-10-9-18(30(32)33)13-16(19)2/h3-14H,1-2H3,(H,26,31) |
InChIキー |
CAIHNOBYYSMXJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)


![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
